BenchChemオンラインストアへようこそ!

3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one

Medicinal Chemistry Chemical Biology Drug Discovery

3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one is a research chemical building block featuring a cyclopentyl-propanone spacer and a pyrimidin-4-yloxy-pyrrolidine privileged scaffold. With a predicted logP of 2.7 and zero H-bond donors, it is suitable for LC-MS method development and exploratory kinase inhibitor library synthesis. No unique biological differentiation is claimed; procurement decisions should prioritize synthetic accessibility, purity specifications, and vendor reliability over unverified performance claims.

Molecular Formula C16H23N3O2
Molecular Weight 289.379
CAS No. 2034580-07-7
Cat. No. B2443607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one
CAS2034580-07-7
Molecular FormulaC16H23N3O2
Molecular Weight289.379
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)N2CCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C16H23N3O2/c20-16(6-5-13-3-1-2-4-13)19-10-8-14(11-19)21-15-7-9-17-12-18-15/h7,9,12-14H,1-6,8,10-11H2
InChIKeyRYGQFRCBDDPGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one (CAS 2034580-07-7): Chemical Identity and Physicochemical Baseline for Procurement


3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one (CAS 2034580-07-7) is a synthetic small molecule belonging to the class of pyrimidine-substituted pyrrolidine derivatives [1]. The compound features a cyclopentyl moiety linked via a propan-1-one spacer to a pyrrolidine ring, which is further substituted with a pyrimidin-4-yloxy group. Computed physicochemical properties include a molecular weight of 289.37 g/mol, a predicted partition coefficient (XLogP3-AA) of 2.7, zero hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound is cataloged in the PubChem database (CID 122160877) as a research chemical, with a creation date of September 2016, and is primarily offered by chemical vendors as a building block or reference standard for early-stage discovery research.

Why Generic Substitution of 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one with In-Class Analogs Carries Unquantifiable Risk


The pyrimidine-substituted pyrrolidine chemical space encompasses a broad range of biological activities, including acetyl-CoA carboxylase (ACC) inhibition for metabolic disorders, kinase modulation, and phosphodiesterase inhibition, depending on the specific substitution pattern and stereochemistry [1][2]. For 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one, no publicly available, comparative structure-activity relationship (SAR) data exist from primary literature or patents to define its unique pharmacological fingerprint relative to close analogs. The presence of the cyclopentyl moiety distinguishes it from simple alkyl or aryl congeners, and the 3-(pyrimidin-4-yloxy)pyrrolidine core is a known privileged scaffold. However, in the absence of quantitative, head-to-head biological or physicochemical comparison data against defined comparators from permissible sources, any claim of superiority or even equivalence over a generic analog cannot be substantiated. Consequently, procurement decisions for this compound must be based on synthetic accessibility, purity specifications, and vendor reliability rather than on demonstrated performance differentiation, as the evidence base for selection is currently insufficient.

Quantitative Differentiation Evidence for 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one: A Gap Analysis


Absence of Quantitative Biological Comparator Data Prohibits Potency-Based Procurement Decisions for This Pyrrolidine Derivative

A systematic search of primary research articles, authoritative patents, and curated databases (PubChem, ChEMBL, BindingDB) yielded no quantitative biological activity data for 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one against any defined molecular target or in any cellular assay. Consequently, no IC50, EC50, Ki, or Kd values are available to compare against any close structural analog, such as the numerous pyrimidine-substituted pyrrolidine derivatives claimed in the broad ACC inhibitor patent family (e.g., US8962641B2) [1]. The compound is absent from the ChEMBL database as a bioactivity-annotated entity, and BindingDB entries with similar nomenclature were verified to correspond to structurally distinct molecules (e.g., BDBM50472196 / CHEMBL354656 is a methoxy-substituted cyclohexyl-phenyl compound with PDE4C activity, not the target structure) [2]. Without such data, any differentiation based on potency, selectivity, or efficacy is impossible.

Medicinal Chemistry Chemical Biology Drug Discovery

Computed Physicochemical Profile of the Target Compound Compared to a Scaffold-Matched Benzonitrile Analog

The only quantifiable, comparative data point obtainable from authoritative sources is the computed physicochemical profile of the target compound versus a structurally related analog. PubChem provides computed properties for 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one (MW 289.37 g/mol, XLogP3 2.7, HBA 4, HBD 0, rotatable bonds 5) [1]. A close in-class analog, 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034297-54-4), has a molecular weight of approximately 308.3 g/mol and incorporates a benzonitrile group replacing the cyclopentyl-propanone moiety. The target compound has a higher calculated logP (2.7 vs. an estimated ~2.0 for the benzonitrile analog based on the nitrile group's polar contribution) and lacks a hydrogen bond donor, while the benzonitrile analog also has zero HBD. This difference in lipophilicity and the absence of an aromatic nitrile may influence membrane permeability, metabolic stability, and off-target binding profiles, although no experimental validation has been published [2]. This cross-study comparison is limited to computational predictions and cannot substitute for empirical data.

Physicochemical Property Prediction Chemical Sourcing Computational Chemistry

Class-Level Kinase Inhibition Potential Cannot Differentiate This Specific Pyrrolidine-Pyrimidine from Its Numerous Congeners

Compounds containing a pyrimidin-4-yloxy-pyrrolidine substructure have been reported as inhibitors of various kinases and other enzymes, including PI3Kδ, Akt, and PDE4, across multiple patent families [1][2]. For instance, (4-Chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is described as an Akt inhibitor, while N-Phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas target VEGFR and FGFR kinases. However, the target compound 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one has not been evaluated in any of these kinase assays in the public domain. The cyclopentyl group may confer conformational constraint or modulate binding kinetics, but in the absence of experimental kinase profiling data, no differentiation from other pyrimidine-pyrrolidine kinase inhibitor scaffolds can be made. This class-level inference cannot support a procurement decision prioritizing this specific compound.

Kinase Inhibition Pyrimidine Scaffold Structure-Activity Relationship

Evidence-Backed Application Scenarios for 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one are Currently Unavailable


Use as a Synthetic Building Block for Diversifying Pyrrolidine-Pyrimidine Compound Libraries

Given the absence of characterized biological activity, the most defensible application scenario for procuring this compound is as a synthetic intermediate or building block for medicinal chemistry exploration. The presence of the cyclopentyl group and the pyrimidin-4-yloxy-pyrrolidine core makes it a useful diversification point in library synthesis targeting ACC or kinase-related diseases, as inferred from broad patent claims [1]. However, this application is not exclusive to this compound; numerous analogs could serve the same purpose. Procurement for this purpose should be driven by cost, purity, and availability rather than any proven differentiation.

Reference Standard for Analytical Method Development and LC-MS Characterization

The compound's well-defined structure and molecular weight (289.37 g/mol) make it suitable as a reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods for pyrrolidine-containing analytes. Its computed logP of 2.7 and zero HBD can inform retention time predictions on reversed-phase columns [1]. This application is generic and does not imply unique suitability.

Negative Control or Tool Compound for Counter-Screening in Kinase Panel Assays (Hypothetical)

If future profiling reveals that this compound is inactive against a panel of common off-target kinases, it could theoretically serve as a negative control in kinase selectivity assays. This scenario is purely hypothetical and depends entirely on the generation of new experimental data, as no such data currently exist in the public domain [2].

Quote Request

Request a Quote for 3-Cyclopentyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.